Methanesulfonic acid amino 4-methoxybenzoate
Overview
Description
Methanesulfonic acid amino 4-methoxybenzoate is a chemical compound with the molecular formula C9H13NO6S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methanesulfonic acid group, an amino group, and a 4-methoxybenzoate group, which contribute to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid amino 4-methoxybenzoate typically involves the reaction of methanesulfonic acid with 4-methoxybenzoic acid in the presence of an appropriate catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The process may also include purification steps such as crystallization or distillation to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid amino 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzoates .
Scientific Research Applications
Methanesulfonic acid amino 4-methoxybenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Mechanism of Action
The mechanism of action of methanesulfonic acid amino 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The methanesulfonic acid group can act as a strong acid catalyst, facilitating various chemical reactions. The amino and methoxy groups may interact with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler compound with similar acidic properties.
4-Methoxybenzoic acid: Shares the methoxybenzoate group but lacks the methanesulfonic acid and amino groups.
Amino acids: Contain amino groups but differ in their overall structure and properties.
Uniqueness
Methanesulfonic acid amino 4-methoxybenzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
amino 4-methoxybenzoate;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.CH4O3S/c1-11-7-4-2-6(3-5-7)8(10)12-9;1-5(2,3)4/h2-5H,9H2,1H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAGXFVVHCGEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872851-29-1 | |
Record name | methanesulfonic acid amino 4-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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